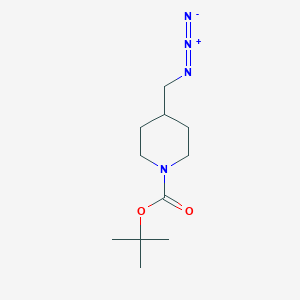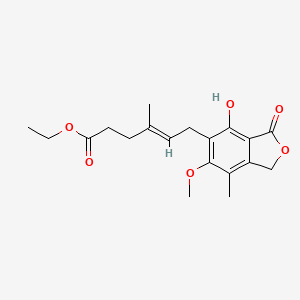
Ethyl Mycophenolate
Descripción general
Descripción
El Éster Etílico del Ácido Micofenólico es un compuesto químico que se encuentra a menudo como una posible impureza en las preparaciones comerciales del profármaco del ácido micofenólico, el micofenolato de mofetilo . Es un derivado éster del ácido micofenólico y tiene la fórmula molecular C19H24O6 . Este compuesto se estudia principalmente por su papel en la síntesis y degradación del micofenolato de mofetilo, que es un agente inmunosupresor utilizado en el trasplante de órganos y enfermedades autoinmunes .
Mecanismo De Acción
El mecanismo de acción del Éster Etílico del Ácido Micofenólico está estrechamente relacionado con el del ácido micofenólico. El ácido micofenólico inhibe la deshidrogenasa de monofosfato de inosina, una enzima crucial para la síntesis de novo de nucleótidos de guanosina. Esta inhibición conduce a la supresión de la proliferación de linfocitos T y B, ejerciendo así efectos inmunosupresores . El Éster Etílico del Ácido Micofenólico, como derivado éster, se hidroliza a ácido micofenólico in vivo, que luego ejerce sus efectos a través de la misma vía .
Compuestos Similares:
Ácido Micofenólico: El compuesto original, ampliamente utilizado como inmunosupresor.
Micofenolato de Mofetilo: Un profármaco del ácido micofenólico, utilizado en el trasplante de órganos.
Micofenolato de Sodio: Otra forma de sal del ácido micofenólico con usos similares.
Singularidad: El Éster Etílico del Ácido Micofenólico es único por su papel como intermedio e impureza en la síntesis del micofenolato de mofetilo. A diferencia del micofenolato de mofetilo y el micofenolato de sodio, que se utilizan directamente como inmunosupresores, el Éster Etílico del Ácido Micofenólico es de interés principalmente en la investigación y el control de calidad industrial .
Análisis Bioquímico
Biochemical Properties
Ethyl Mycophenolate interacts with various enzymes and proteins. The active form of this compound, Mycophenolic acid (MPA), prevents the proliferation of immune cells and the formation of antibodies that cause transplant rejection . This is achieved by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is needed by lymphocytes to make guanosine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell-mediated immune responses and antibody formation . This can lead to higher rates of successful transplantation, avoiding the devastating effects of graft rejection .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of IMPDH. This enzyme facilitates the conversion of inosine monophosphate (IMP) to xanthosine monophosphate. Inhibition of IMPDH by this compound causes the depletion of guanine nucleotides . This results in the suppression of lymphocyte proliferation, thereby suppressing cell-mediated immune responses and antibody formation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are significant. It can take up to four to six weeks to see a response to this compound . Regular monitoring of clinical effect is warranted when using this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Commonly, 10 mg/kg PO or IV administered twice a day is used in dogs . Higher doses often result in unacceptable gastrointestinal toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the enzyme IMPDH, which is involved in the de novo synthesis of guanine nucleotides . This results in the depletion of guanine nucleotides, thereby suppressing lymphocyte proliferation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Following administration, this compound is rapidly absorbed and subsequently undergoes primarily hepatic metabolism with renal excretion .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del Éster Etílico del Ácido Micofenólico típicamente involucra la esterificación del ácido micofenólico. Un método común es la reacción del ácido micofenólico con etanol en presencia de un catalizador como el ácido sulfúrico . La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa. El producto se purifica entonces mediante técnicas de recristalización o cromatografía.
Métodos de Producción Industrial: En entornos industriales, la producción del Éster Etílico del Ácido Micofenólico sigue rutas sintéticas similares, pero a una escala mayor. El proceso involucra el uso de grandes reactores y sistemas de flujo continuo para mantener las condiciones de reacción. El proceso de purificación puede incluir pasos adicionales, como la extracción con disolventes y la destilación, para lograr altos niveles de pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Éster Etílico del Ácido Micofenólico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar ácido micofenólico.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo en derivados del ácido micofenólico.
Sustitución: Puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo éster.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas pueden utilizarse en condiciones básicas.
Productos Principales:
Oxidación: Ácido micofenólico.
Reducción: Derivados del ácido micofenólico.
Sustitución: Diversos ésteres sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El Éster Etílico del Ácido Micofenólico se utiliza principalmente en investigación para estudiar las vías de síntesis y degradación del micofenolato de mofetilo. Sus aplicaciones incluyen:
Química: Se utiliza como compuesto de referencia en la síntesis de derivados del micofenolato.
Biología: Se estudia por su papel en las vías metabólicas del ácido micofenólico.
Medicina: Se investiga por sus posibles efectos en la modulación de la respuesta inmune.
Industria: Se utiliza en el control de calidad de la producción de micofenolato de mofetilo para garantizar la pureza del producto final
Comparación Con Compuestos Similares
Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplantation.
Mycophenolate Sodium: Another salt form of mycophenolic acid with similar uses.
Uniqueness: Ethyl Mycophenolate is unique in its role as an intermediate and impurity in the synthesis of mycophenolate mofetil. Unlike mycophenolate mofetil and mycophenolate sodium, which are used directly as immunosuppressants, this compound is primarily of interest in research and industrial quality control .
Propiedades
IUPAC Name |
ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-5-24-15(20)9-7-11(2)6-8-13-17(21)16-14(10-25-19(16)22)12(3)18(13)23-4/h6,21H,5,7-10H2,1-4H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWYKVMNNGRAOW-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113751 | |
| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32483-51-5 | |
| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32483-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl mycophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL MYCOPHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL55R8LNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3125361.png)
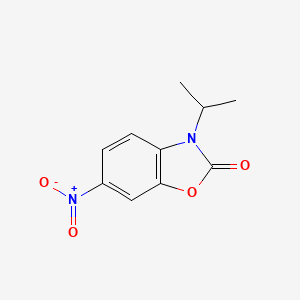
![4-hydrazinyl-3H-Imidazo[4,5-c]pyridine](/img/structure/B3125388.png)
![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)




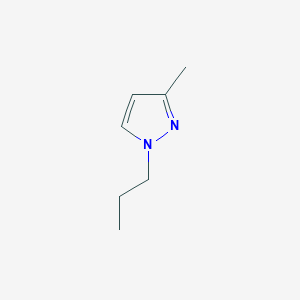
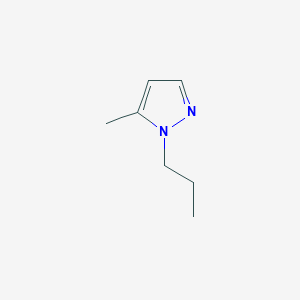
![[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B3125460.png)
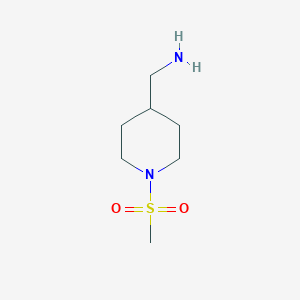
![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)
